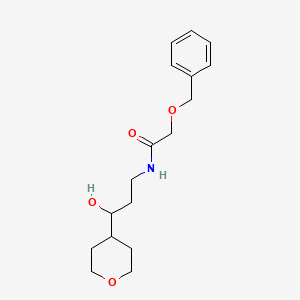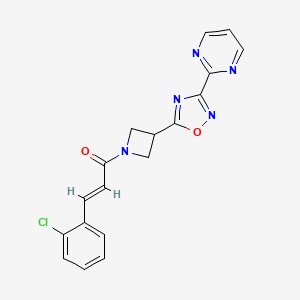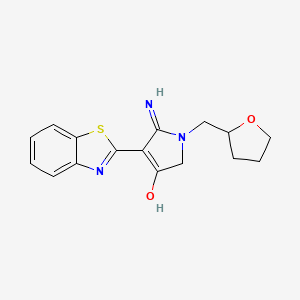![molecular formula C19H26O4 B2418258 Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 2247849-79-0](/img/structure/B2418258.png)
Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C19H26O4 and a molecular weight of 318.41 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a 1,4-dioxaspiro[4.5]decane ring system. It is often used in various chemical and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of 1,4-dioxaspiro[4.5]decane-8-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification . The reaction can be represented as follows:
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid+Benzyl alcoholCatalystBenzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid
Reduction: Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-methanol
Substitution: Benzyl derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar structure but with a methyl ester group instead of a benzyl ester group.
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar structure but with an ethyl ester group.
Uniqueness
Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is unique due to its benzyl ester group, which imparts different chemical and physical properties compared to its methyl and ethyl counterparts. This uniqueness makes it suitable for specific applications where the benzyl group plays a crucial role in the compound’s activity .
Eigenschaften
IUPAC Name |
benzyl 8-propan-2-yl-1,4-dioxaspiro[4.5]decane-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O4/c1-15(2)18(8-10-19(11-9-18)22-12-13-23-19)17(20)21-14-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRRTECYUYAVPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC2(CC1)OCCO2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-ethylbenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2418175.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2418180.png)
![2-[(2,4-Difluorophenoxy)methyl]oxirane](/img/structure/B2418181.png)




![2-Naphthalen-1-yl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2418188.png)
![2-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B2418192.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2418193.png)


![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2418196.png)
![2-Ethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2418198.png)
